2-Amino-5,5-diphenyl-1,3-oxazol-4-one vs. Pemoline: Differentiated Biophysical Properties for Assay Design
A key differentiator for 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is its significantly higher lipophilicity compared to the mono-phenyl analog Pemoline. This is a critical parameter for applications like membrane permeability assays, logP-based chromatographic separations, and structure-activity relationship (SAR) studies. The computed LogP value for the target compound is 1.94, while Pemoline, a CNS stimulant, has a much lower computed LogP of 0.53 [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 1.94 (LogP) |
| Comparator Or Baseline | Pemoline (2-Amino-5-phenyl-2-oxazolin-4-one): 0.53 (LogP) |
| Quantified Difference | Target compound is >3.6 times more lipophilic |
| Conditions | In silico prediction (not experimentally determined) |
Why This Matters
This difference in lipophilicity is crucial for scientists selecting a compound to probe the effect of bulkier, hydrophobic substitutions on target engagement and pharmacokinetic behavior.
- [1] Molbase. LogP data for 2-amino-5,5-diphenyl-1,3-oxazol-4-one (LogP: 1.94) and Pemoline (LogP: 0.53). View Source
